Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

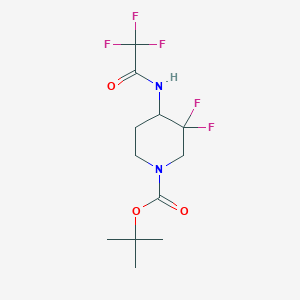

The IUPAC name of the compound is tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate . Its molecular formula is C₁₂H₁₇F₅N₂O₃ , and the molecular weight is 332.27 g/mol . The structure comprises a piperidine ring with two fluorine atoms at the 3-position, a trifluoroacetamido group at the 4-position, and a tert-butyl carbamate (Boc) protecting group at the 1-position.

Key structural features include:

- Piperidine core : A six-membered saturated nitrogen-containing ring.

- Fluorination : Two fluorine atoms at the 3-position, enhancing metabolic stability and lipophilicity.

- Trifluoroacetamido group : A strong electron-withdrawing group at the 4-position, influencing reactivity and solubility.

- Boc protection : A tert-butyl carbamate group at the 1-position, serving as a temporary protecting group for the primary amine.

Table 1: Molecular and Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇F₅N₂O₃ | |

| Molecular Weight | 332.27 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CC(C)(C)OC(=O)N1CCC(NC(=O)C(F)(F)F)C(F)(F)C1 | |

| InChIKey | GDZBFUOJMJSIAZ-UHFFFAOYSA-N |

Crystallographic Data and Conformational Studies

While specific X-ray crystallographic data for this compound are not publicly available in the provided sources, analogous fluorinated piperidine derivatives (e.g., tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate) exhibit characteristic conformations due to steric and electronic effects of fluorine. The piperidine ring likely adopts a chair conformation, with the fluorine atoms in axial positions to minimize steric hindrance. The trifluoroacetamido group at the 4-position may adopt an equatorial orientation, influenced by the electron-withdrawing nature of the trifluoroacetyl group.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for this compound are not explicitly reported in the sources, but predictions can be made based on structural analogs:

- ¹H NMR :

- ¹⁹F NMR :

Table 2: Predicted NMR Shifts

| Proton/Fluorine Group | δ (¹H NMR) | δ (¹⁹F NMR) |

|---|---|---|

| tert-Butyl (CH₃)₃C | 1.4 (s) | — |

| Piperidine protons | 2.5–3.5 (m) | — |

| Trifluoroacetamido NH | 8.5–9.5 (s) | — |

| Piperidine F (axial) | — | –120 to –130 |

| Piperidine F (equatorial) | — | –120 to –130 |

| Trifluoroacetamido CF₃ | — | –75 |

Mass Spectrometry Fragmentation Patterns

The molecular ion (M⁺) is expected at m/z 332 . Key fragmentation pathways include:

- Loss of trifluoroacetamido group (C₂F₃NO₂) :

- Loss of tert-butyl group (C₄H₉) :

- Cleavage of the piperidine ring :

Table 3: Predicted Mass Spectrometry Fragments

| Fragment Ion (m/z) | Assignments |

|---|---|

| 332 | Molecular ion (M⁺) |

| 213 | M⁺ – C₂F₃NO₂ |

| 275 | M⁺ – C₄H₉ |

| 121 | 3,3-Difluoropiperidine |

Infrared (IR) Spectroscopy of Functional Groups

IR spectroscopy would reveal characteristic absorption bands:

- Carbonyl groups :

- N-H stretch : Broad peak at ~3300 cm⁻¹ (amide N-H).

- C-F vibrations : Strong absorption between 1300–1500 cm⁻¹.

- C-N and C-O stretches : Peaks in the 1250–1450 cm⁻¹ and 1100–1300 cm⁻¹ regions, respectively.

Table 4: IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Amide I (C=O) | 1650 | Trifluoroacetamido |

| Boc carbamate (C=O) | 1700 | tert-Butyl carbamate |

| N-H (amide) | 3300 | Trifluoroacetamido |

| C-F | 1300–1500 | Piperidine F and CF₃ |

| C-N (amide) | 1250–1450 | Trifluoroacetamido |

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F5N2O3/c1-10(2,3)22-9(21)19-5-4-7(11(13,14)6-19)18-8(20)12(15,16)17/h7H,4-6H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURAMIQONNYDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Attachment of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride or trifluoroacetamide in the presence of a base.

Formation of the Tert-butyl Ester: The final step involves esterification using tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the piperidine ring or the amide group.

Reduction: Reduction reactions may target the carbonyl groups or the piperidine ring, potentially leading to the formation of secondary amines.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction could produce secondary amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Antiviral Activity

One of the most promising applications of tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is in the field of antiviral drug development. Research indicates that modifications to piperidine derivatives can enhance their activity against viral targets. The incorporation of trifluoroacetamido groups has been shown to improve cellular antiviral activity and metabolic stability in human liver microsomes, making it a candidate for further development as an oral SARS-CoV-2 main protease inhibitor .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, its structure allows it to interact favorably with active sites of certain enzymes, potentially leading to the development of new therapeutic agents aimed at treating diseases characterized by enzyme dysregulation. The fluorinated moieties contribute to the compound's binding affinity and specificity .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structural features enable chemists to utilize it in multi-step synthetic pathways aimed at producing novel piperidine derivatives with tailored biological activities .

Fluorination Reactions

The presence of difluoromethyl groups makes this compound a valuable reagent in fluorination reactions. It can be used to introduce fluorine atoms into other organic molecules, enhancing their pharmacological properties and bioavailability .

Development of Functional Materials

In material science, this compound can be employed in the synthesis of functional materials such as polymers and coatings that require enhanced thermal stability and chemical resistance due to the presence of fluorinated groups .

Case Studies

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoroacetamido group can form hydrogen bonds, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Biological Activity

Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate (CAS No. 1823836-00-5) is a fluorinated compound with potential applications in medicinal chemistry due to its unique structural characteristics and biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17F5N2O3

- Molecular Weight : 332.27 g/mol

- IUPAC Name : this compound

- Structure : The compound features a piperidine ring substituted with trifluoroacetamido and difluoro groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of trifluoromethyl groups in this compound may contribute to its ability to inhibit bacterial growth. For instance:

- Case Study : A screening assay demonstrated that derivatives of piperidine with fluorinated substituents showed increased inhibition of Gram-positive bacteria compared to non-fluorinated analogs .

Inhibition of Enzymatic Activity

The compound's structure suggests potential interactions with various enzymes. Research has shown that:

- Mechanism : The difluoromethyl group can affect the binding affinity to target enzymes by altering the steric and electronic properties of the compound. This can lead to enhanced inhibition of enzymes involved in metabolic pathways .

Cytotoxicity and Selectivity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds:

- Findings : Preliminary cytotoxicity assays indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications.

Data Table: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Fluorine Substitution : The incorporation of fluorine atoms can enhance lipophilicity and membrane permeability, facilitating better cellular uptake.

- Hydrogen Bonding : The trifluoroacetamido group may engage in hydrogen bonding with target proteins or enzymes, enhancing binding affinity and specificity.

- Steric Effects : The bulky tert-butyl group can influence the spatial arrangement of the molecule, affecting how it interacts with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Introduction of the trifluoroacetamido group via reaction with trifluoroacetic anhydride under anhydrous conditions.

- Boc Protection : tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Difluorination : Selective fluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Key solvents include dichloromethane or THF, and reaction progress is monitored via TLC or LC-MS.

Q. How is the compound structurally characterized in academic research?

Common methods include:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refining crystal structures, particularly for resolving stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Q. What analytical techniques are recommended for assessing purity?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm.

- Elemental Analysis : Combustion analysis for C, H, N content.

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to evaluate thermal stability .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity during fluorination steps?

Diastereoselectivity is highly dependent on:

- Temperature : Lower temperatures (−78°C) favor kinetic control, while higher temps (0–25°C) may lead to thermodynamic products.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.

- Catalysts : Lewis acids like BF₃·OEt₂ can direct fluorination to specific positions . Computational studies (DFT) are recommended to model transition states and predict outcomes .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies often arise from:

- Solvent Effects : Chemical shifts in NMR vary with deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Tautomerism : Dynamic equilibria between amide rotamers may split signals.

- Impurity Artifacts : Trace solvents or by-products (e.g., residual trifluoroacetic acid) can distort spectra. Validate data using 2D NMR (COSY, HSQC) and compare with structurally similar analogs (e.g., CAS 871115-20-7) .

Q. What computational methods are suitable for predicting biological activity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- MD Simulations : GROMACS for studying stability in biological membranes. The trifluoroacetamido group’s electron-withdrawing properties enhance binding affinity in hydrophobic pockets .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., fluorination).

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, pH).

- Recrystallization : Use mixed solvents (hexane:EtOAc) to remove Boc-deprotection by-products .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in different assay systems?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (luminescence vs. fluorescence).

- Metabolic Stability : Hepatic microsome assays (e.g., rat vs. human) may alter compound half-life.

- Positive Controls : Include reference compounds (e.g., CAS 884512-51-0) to normalize results .

Q. Why do crystallography data sometimes conflict with solution-phase NMR structures?

- Crystal Packing Effects : Non-covalent interactions in the solid state (e.g., π-stacking) distort conformations.

- Dynamic Averaging : Rapid amide bond rotation in solution broadens NMR signals. Use variable-temperature NMR and compare with SHELX-refined structures .

Methodological Recommendations

Q. What in vitro assays are most relevant for evaluating therapeutic potential?

- Kinase Inhibition : ADP-Glo™ assay for measuring ATP consumption.

- CYP450 Inhibition : Fluorescence-based assays to assess metabolic liability.

- Permeability : Caco-2 cell monolayers to predict oral bioavailability.

The trifluoromethyl group’s lipophilicity improves membrane penetration but may increase CYP binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.